molecular formula C7H15NO4 B1337830 Ethyl N-(2,2-dimethoxyethyl)carbamate CAS No. 71545-60-3

Ethyl N-(2,2-dimethoxyethyl)carbamate

Cat. No. B1337830
CAS RN: 71545-60-3
M. Wt: 177.2 g/mol
InChI Key: LBLQPBVEGKLIEU-UHFFFAOYSA-N
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Patent
US06821964B2

Procedure details

A two-liter, three-necked round bottom flask was fitted with a 125-mL addition funnel and a digital thermometer probe. To this flask was added 65 g (618 mmol) of aminoacetaldehyde dimethyl acetal, 310 mL of toluene, and a solution of 27.8 g (695 mmol) of NaOH in 155 mL of water. This reaction mixture was cooled to 10° C. via ice bath. Ethyl chloroformate (59.1 mL, 618 mmol) was then added dropwise to the reaction mixture via addition funnel over a 15-20 minute period making sure the reaction temperature stayed near 10° C. Once addition was complete the reaction was stirred at room temperature for two hours. The aqueous layer was then separated, saturated with solid sodium chloride, and extracted with 3×50 mL of toluene. The toluene layers were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
59.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
155 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C1(C)C=CC=CC=1.[OH-].[Na+].Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>O>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:18](=[O:19])[O:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
310 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
59.1 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
155 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-liter, three-necked round bottom flask was fitted with a 125-mL addition funnel
CUSTOM
Type
CUSTOM
Details
stayed near 10° C
ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then separated, saturated with solid sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 mL of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(CNC(OCC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.